Phenyl 2,5-dimethoxybenzenesulfonate
Overview
Description
Scientific Research Applications
Phenylbismuth Bis(2,5-dimethylbenzenesulfonate) : This study discusses the synthesis and structural characterization of Phenylbismuth bis(2,5-dimethylbenzenesulfonate), highlighting its potential in coordination polymer research and applications in materials science (Sharutin & Sharutina, 2014).
(S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate : This paper details the structure of a dimethoxybenzene ring compound, which could be relevant for understanding molecular conformations and interactions in organic chemistry (Naicker, Govender, Kruger, & Maguire, 2011).
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as COX-2 inhibitors : Investigates benzenesulfonamide derivatives for their inhibitory effects on COX-2 enzymes, which has implications in pharmaceutical research and drug development (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Synthesis, Anthelmintic and Anti-inflammatory Activities of Novel Imidazothiazole Sulfides and Sulfones : This research explores compounds with a dimethoxyphenyl structure, analyzing their potential for anthelmintic and anti-inflammatory applications (Shetty, Khazi, & Ahn, 2010).
Synthesis, characterization, and physicochemical studies of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives : Investigates new molecules synthesized from dimethoxy-benzene-1-sulfonyl chloride for their potential in calcium ion capturing, which could have applications in analytical chemistry and environmental monitoring (Hussain, Asiri, & Rahman, 2020).
Preparation, properties, and structures of pyridinium crystals with various counter anions : This study involves a derivative of dimethoxybenzene and explores its properties in the context of nonlinear optical materials, which is significant in materials science and photonics research (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs : Investigates modifications of a dimethoxybenzenesulfonyl group in drug development, particularly in the context of cancer therapeutics (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Properties
IUPAC Name |
phenyl 2,5-dimethoxybenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-17-12-8-9-13(18-2)14(10-12)20(15,16)19-11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUOJTXNMOQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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